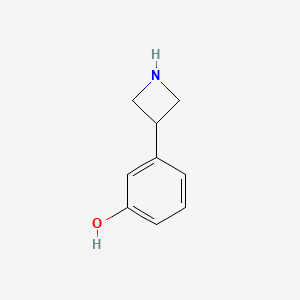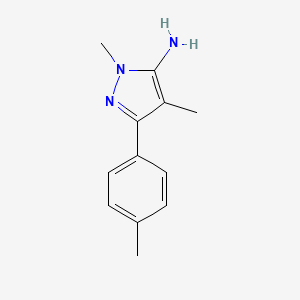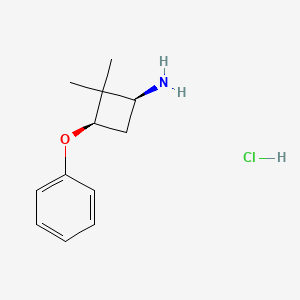
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride is a chiral compound with potential applications in various fields of scientific research. The compound is characterized by its unique cyclobutane ring structure, which is substituted with a phenoxy group and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the cyclobutane ring.
Amination: The amine group can be introduced through a reductive amination reaction, where an aldehyde or ketone intermediate is reacted with an amine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups such as halides, ethers, or amines.
科学研究应用
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid hydrochloride
- rac-(1R,3S)-3-(aminomethyl)cyclohexylmethanol hydrochloride
Uniqueness
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-amine hydrochloride is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and biological properties
属性
分子式 |
C12H18ClNO |
|---|---|
分子量 |
227.73 g/mol |
IUPAC 名称 |
(1S,3R)-2,2-dimethyl-3-phenoxycyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-12(2)10(13)8-11(12)14-9-6-4-3-5-7-9;/h3-7,10-11H,8,13H2,1-2H3;1H/t10-,11+;/m0./s1 |
InChI 键 |
HXPYVLRCEJVPJS-VZXYPILPSA-N |
手性 SMILES |
CC1([C@H](C[C@H]1OC2=CC=CC=C2)N)C.Cl |
规范 SMILES |
CC1(C(CC1OC2=CC=CC=C2)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate](/img/structure/B13621241.png)
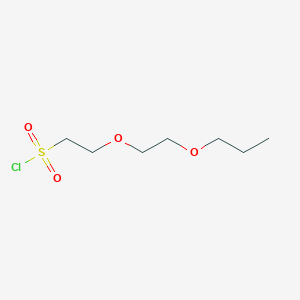
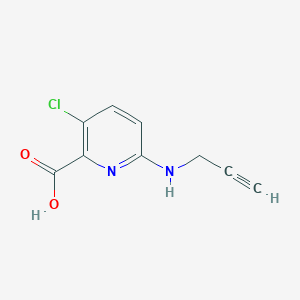
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
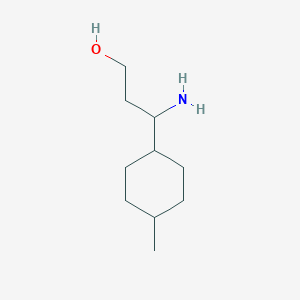
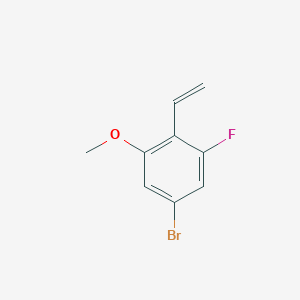
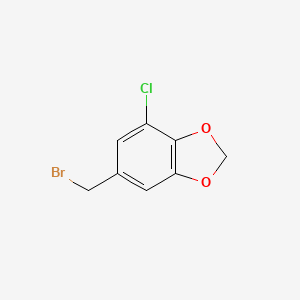
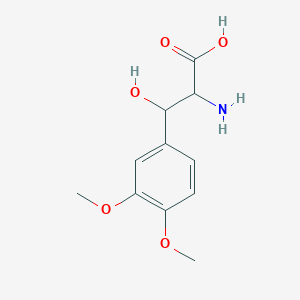
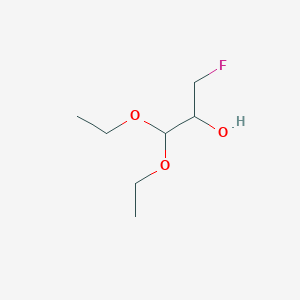
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-chlorophenyl)propanoic acid](/img/structure/B13621293.png)

